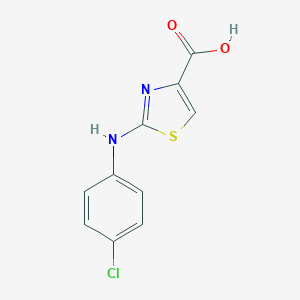

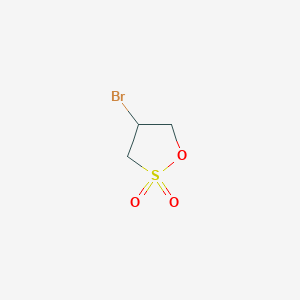

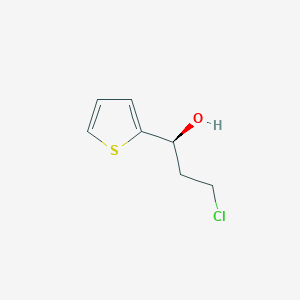

![molecular formula C12H9ClO2S2 B071861 Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate CAS No. 175202-88-7](/img/structure/B71861.png)

Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate

Vue d'ensemble

Description

“Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate” is a chemical compound with the empirical formula C12H9ClO2S . It is a solid substance . This compound is part of a class of molecules known as thiophene derivatives, which have been the subject of significant interest due to their potential biological activity .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate” includes a thiophene ring, a carboxylate group, and a chlorophenyl group . The thiophene ring is a five-membered heterocycle containing one sulfur atom .Chemical Reactions Analysis

Thiophene derivatives, including “Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate”, can undergo various chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions .Physical And Chemical Properties Analysis

“Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate” is a solid substance . Its molecular weight is 252.72 .Orientations Futures

Thiophene derivatives, including “Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate”, continue to be a topic of interest in medicinal chemistry due to their potential biological activity . Future research may focus on synthesizing new thiophene derivatives and investigating their biological activities.

Propriétés

IUPAC Name |

methyl 4-(4-chlorophenyl)sulfanylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S2/c1-15-12(14)10-6-16-7-11(10)17-9-4-2-8(13)3-5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFQCQSYIJGCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381198 | |

| Record name | Methyl 4-[(4-chlorophenyl)sulfanyl]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate | |

CAS RN |

175202-88-7 | |

| Record name | Methyl 4-[(4-chlorophenyl)sulfanyl]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

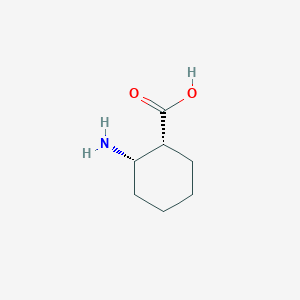

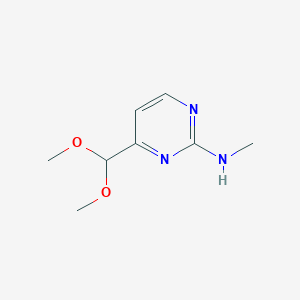

![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)

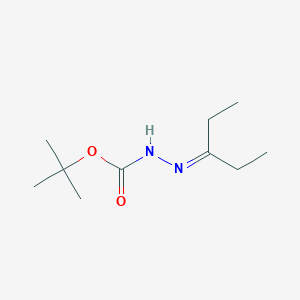

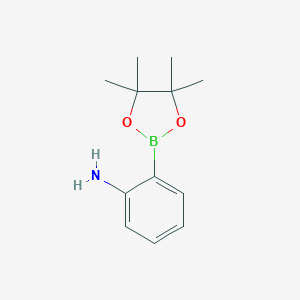

![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)

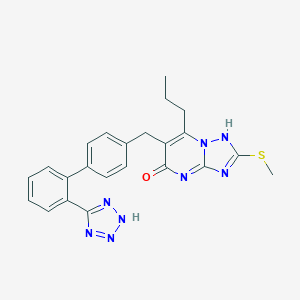

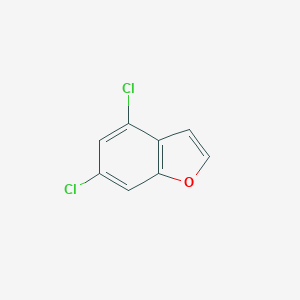

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)